6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZNXQFEMDUYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the desired pyrrolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one span several domains:
Medicinal Chemistry
- Anticancer Activity : The compound has shown potent anticancer properties by inhibiting the growth of breast cancer cells and inducing apoptosis. In vitro studies indicate that it effectively targets FGFRs involved in tumor growth and metastasis .
Biological Studies
- Enzyme Inhibitors : It is used in research to study the inhibition mechanisms of various enzymes, particularly those linked to cancer progression.
- Receptor Modulators : The compound serves as a model for developing new receptor modulators that can influence cellular signaling pathways.
Pharmaceutical Development
- Drug Discovery : As a building block for synthesizing complex organic molecules, it plays a vital role in drug discovery efforts aimed at developing new therapeutic agents with enhanced efficacy and specificity.
Agrochemicals
- The compound is also explored for potential applications in developing agrochemicals, leveraging its biological activity to enhance crop protection against pests and diseases.
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on breast cancer cell lines, researchers found that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. Furthermore, flow cytometry analyses revealed an increase in apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanistic pathways through which this compound exerts its effects on FGFR signaling. The results demonstrated that treatment with this compound led to decreased phosphorylation of FGFRs and downstream signaling molecules, confirming its role as an effective FGFR inhibitor.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with its chloro, bromo, and unsubstituted analogs:
Key Observations :
- Chlorine and bromine introduce higher lipophilicity and steric bulk, which may affect binding pocket interactions in biological targets .
Biological Activity
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C7H5FN2O
- Molecular Weight : 152.13 g/mol
- CAS Number : 1190322-87-2
The compound features a pyrrolo[2,3-b]pyridine structure, which is known for its diverse pharmacological properties. The introduction of a fluorine atom at the 6-position is believed to enhance its biological activity and metabolic stability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study tested various derivatives against different strains of bacteria and fungi. The results are summarized in Table 1.
| Compound | Activity (MIC μg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| 16 | Escherichia coli | |
| 4 | Candida albicans |
The compound showed potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. A notable case study investigated its effects on human breast cancer cell lines (MCF-7). The findings are detailed in Table 2.
| Concentration (μM) | Cell Viability (%) | IC50 (μM) |
|---|---|---|
| 1 | 85 | |
| 5 | 60 | |
| 10 | 30 | 7.5 |
The compound exhibited a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.
Case Studies
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and administration routes in achieving optimal therapeutic effects.
- Synergistic Effects : Combination therapy with standard chemotherapeutic agents enhanced the anticancer efficacy of this compound. A study indicated that co-administration with doxorubicin led to a synergistic effect, reducing IC50 values significantly.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A key route involves fluorination using Selectfluor® in a mixture of acetonitrile and ethanol at 70°C, followed by purification via column chromatography (DCM/EA, 4:1). Optimizing stoichiometry (1.5 eq. Selectfluor®) and reaction time (overnight) can improve yields, though yields remain moderate (~29%) . Alternative approaches include palladium-catalyzed coupling or nitration under acidic conditions (H₂SO₄/HNO₃ at 0°C), but these require careful control of temperature and reagent addition to avoid side reactions .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : Use H NMR (DMSO-d₆) to identify characteristic peaks: δ 7.23 (d, H-5), 7.59 (t, H-2), and 8.21 (d, H-6). F NMR at δ -172.74 confirms fluorine incorporation. Purity is assessed by sharp singlet peaks and absence of extraneous signals. HRMS (ESI) further validates molecular mass (observed [M+H]⁺: 171.0123 vs. calculated 171.0120) .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer : After solvent removal, co-evaporate with toluene to eliminate residual acetonitrile. Use silica gel column chromatography with DCM/EA (1:1) for initial separation, followed by a second column (4:1 DCM/EA) to isolate the pure product. Monitor fractions via TLC and combine based on UV activity .
Q. How does fluorinating agent selection impact yield and regioselectivity in pyrrolo[2,3-b]pyridine synthesis?
- Methodological Answer : Selectfluor® is preferred for regioselective fluorination at the 6-position due to its electrophilic nature. Alternative agents (e.g., DAST) may lead to side reactions or lower yields. Solvent choice (polar aprotic vs. protic) also influences reactivity; acetonitrile/ethanol mixtures enhance solubility and reaction homogeneity .
Advanced Research Questions
Q. What methodologies evaluate this compound derivatives as kinase inhibitors?
- Methodological Answer : Conduct kinase inhibition assays (e.g., ELISA or fluorescence polarization) against targets like CDK4/6, VEGFR, and FGFR. Measure IC₅₀ values using ATP-competitive binding protocols. Structural analogs with trifluoromethyl or carboxylic acid substituents show enhanced activity (e.g., compound 276: IC₅₀ < 100 nM for CSFR1/Kit) .
Q. How can computational modeling predict dopamine D4 receptor binding affinity for fluorinated pyrrolo[2,3-b]pyridines?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using D4 receptor crystal structures. Analyze ligand-receptor interactions (e.g., hydrogen bonding with Ser196 or hydrophobic contacts with Phe87). Derivatives with 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl] substituents exhibit high binding scores, validated via PET imaging in vivo .
Q. What strategies address low yields in fluorination steps during synthesis?
- Methodological Answer : Low yields (~29%) may stem from incomplete fluorination or side reactions. Optimize by pre-activating the substrate with a Lewis acid (e.g., BF₃·Et₂O) or using microwave-assisted synthesis to reduce reaction time. Alternative fluorination agents (e.g., NFSI) in DMF at 100°C may improve efficiency .
Q. How do structural modifications influence the pharmacological properties of pyrrolo[2,3-b]pyridines?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to enhance metabolic stability. Methyl or ethyl esters (e.g., methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate) improve bioavailability by increasing lipophilicity (logP > 2.5). Substituents at position 3 (e.g., carboxylic acids) enhance solubility for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
